1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
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Overview
Description
1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by the presence of multiple nitrogen-containing rings, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid to form the imidazo[1,2-b]pyridazine core . The final step involves the coupling of the imidazo[1,2-b]pyridazine and triazolo[4,3-b]pyridazine units with piperazine under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and scalability. This includes the use of high-throughput synthesis techniques and continuous flow reactors to ensure consistent product quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, showing activity against multiple myeloma cell lines.
Mechanism of Action
The mechanism of action of 1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine involves inhibition of specific kinases, such as TAK1 kinase. This inhibition disrupts key signaling pathways involved in cell growth, differentiation, and apoptosis, leading to the suppression of cancer cell proliferation . The compound binds to the hinge region of the kinase, with substitutions at specific positions dictating selectivity and potency .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: Known for their broad spectrum of biological activity, including anticancer, antibacterial, and antiviral properties.
Imidazo[1,2-b]pyridazine derivatives: Similar to the compound , these derivatives are also investigated for their kinase inhibitory activity and potential therapeutic applications.
Uniqueness
1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine stands out due to its unique combination of imidazo[1,2-b]pyridazine and triazolo[4,3-b]pyridazine moieties, which contribute to its potent kinase inhibitory activity and potential as a therapeutic agent .
Properties
Molecular Formula |
C16H17N9 |
---|---|
Molecular Weight |
335.37 g/mol |
IUPAC Name |
6-(4-imidazo[1,2-b]pyridazin-6-ylpiperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C16H17N9/c1-12-18-19-14-3-5-16(21-25(12)14)23-10-8-22(9-11-23)15-4-2-13-17-6-7-24(13)20-15/h2-7H,8-11H2,1H3 |
InChI Key |
RHYBQNHQFOGTMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=NN5C=CN=C5C=C4 |
Origin of Product |
United States |
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